molecular formula C21H15FN4O3 B2717500 N-(2-fluorophenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide CAS No. 1105249-64-6

N-(2-fluorophenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide

Cat. No.: B2717500
CAS No.: 1105249-64-6
M. Wt: 390.374
InChI Key: HHJXGYCDSFVZAG-UHFFFAOYSA-N
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Description

The compound N-(2-fluorophenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide is a structurally complex molecule featuring a fluorinated aromatic ring, an acetamide backbone, a pyridinone moiety, and a 1,2,4-oxadiazole substituent. The 2-fluorophenyl group may enhance metabolic stability and binding affinity through electronic effects, while the oxadiazole ring contributes to rigidity and hydrogen-bonding interactions .

Properties

IUPAC Name

N-(2-fluorophenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15FN4O3/c22-16-10-4-5-11-17(16)23-18(27)13-26-12-6-9-15(21(26)28)20-24-19(25-29-20)14-7-2-1-3-8-14/h1-12H,13H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHJXGYCDSFVZAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-fluorophenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews current findings on its biological activity, including mechanisms of action, potency against various cell lines, and implications for drug development.

Chemical Structure and Properties

The compound features a complex structure that includes a fluorophenyl group, an oxadiazole moiety, and a pyridine ring. This unique combination is believed to contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₉H₁₅FN₄O₂
Molecular Weight348.34 g/mol
CAS NumberNot specified

Research indicates that the biological activity of this compound may be attributed to its ability to interact with specific biological targets. The oxadiazole ring is known for its role in various pharmacological activities, including antimicrobial and anticancer effects. The presence of the -N=CO group in similar compounds has been linked to their effectiveness against biofilm formation in bacteria, suggesting that this compound may share similar mechanisms .

Antimicrobial Activity

Preliminary studies have demonstrated that derivatives of oxadiazoles exhibit strong antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against Staphylococcus spp., with some exhibiting greater activity than traditional antibiotics like ciprofloxacin . While specific data on this compound is limited, its structural analogs suggest potential for broad-spectrum antimicrobial activity.

Anticancer Activity

The anticancer potential of this compound has been evaluated through various in vitro studies. For example:

  • Cell Line Studies : The compound has been tested against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). Initial results indicate that it may inhibit cell proliferation effectively at micromolar concentrations .
  • Cytotoxicity : In cytotoxicity assays, compounds with similar oxadiazole structures have shown varying degrees of toxicity towards cancerous cells compared to normal cell lines. The selectivity index is crucial for evaluating the therapeutic window of such compounds .

Case Studies

Several case studies highlight the therapeutic potential of oxadiazole derivatives:

  • Study 1 : A derivative exhibited IC₅₀ values in the low micromolar range against MCF-7 cells, indicating promising anticancer activity.
  • Study 2 : Another study found that structurally similar compounds were effective in inhibiting human carbonic anhydrases (hCA), which are implicated in tumor growth and metastasis .

Comparison with Similar Compounds

Core Scaffold Variations

Several compounds share structural motifs with the target molecule. Key examples include:

Compound Name Key Structural Features Reference
N-(4-chlorophenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-pyrrolidinecarboxamide (SN00797439) Chlorophenyl, pyrrolidinecarboxamide, oxadiazole
N-[3-(3-{1-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}ureido)-4-methylphenyl]acetamide Fluorophenyl, ureido linker, oxadiazole
2-(4-Fluorophenoxy)-N-isopropyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide (11s) Fluorophenoxy, isopropyl group, oxadiazole
N-(4-(3-Ethoxy-5-(2-fluorophenyl)-1H-1,2,4-triazol-1-yl)-phenyl)-2-(phenylsulfonyl)-acetamide Fluorophenyl, triazole, sulfonyl group

Key Observations :

  • The target compound’s pyridinone ring distinguishes it from most analogs, which typically feature simpler acetamide or triazole backbones. This moiety may enhance solubility or modulate electronic properties .
  • The 2-fluorophenyl group is shared with compound 54 in , but the latter uses a triazole instead of oxadiazole, reducing metabolic stability due to triazole’s susceptibility to oxidation .

Functional Group Impact

  • Oxadiazole vs.
  • Fluorine Substitution : Fluorine at the ortho position (target compound) may sterically hinder rotation, improving binding specificity compared to para-fluorophenyl analogs (e.g., compound 11s ).

Physical Properties

Compound Melting Point (°C) Purity (HPLC) Isomer Ratio (NMR)
Target Compound Not reported Not reported Not reported
11r () 97.7–98.4 98.1% 3:1
11g () 133.4–135.8 99.9% 4:1
SN00797439 () Not reported >70% bioactivity Not reported

Notes:

  • Isomer ratios (e.g., 3:1 in 11r ) suggest stereochemical challenges in synthesis, which may also apply to the target compound .

Proteasome Inhibition

  • Compounds 11r, 11s, and 11t () are non-covalent proteasome inhibitors, with IC50 values in the nanomolar range. The oxadiazole group likely contributes to binding via hydrophobic interactions .
  • The target compound’s pyridinone ring could enhance hydrogen bonding with proteasome active sites, though experimental confirmation is needed.

Antiparasitic Activity

  • SN00797439 () reduced xL3 motility by >70%, inducing a "coiled" phenotype. The oxadiazole-pyrrolidine scaffold may disrupt parasite neuromuscular function .

Binding Affinity Predictions

  • Compound 130 () demonstrated strong binding energies (−9.2 kcal/mol) in SARS-CoV-2 inhibition studies, attributed to its fluorophenyl-oxadiazole motif .

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